Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1899102-29-4) is a chiral, N-Boc-protected spirocyclic diamine building block belonging to the 2,8-diazaspiro[4.5]decane class. It features a conformationally rigid spiro[4.5]decane core that incorporates a pyrrolidine and a piperidine ring, with a methyl substituent at the 3-position and a tert-butyl carbamate (Boc) protecting group at the 8-position nitrogen.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
Cat. No. B8023982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1
InChIInChI=1S/C14H26N2O2/c1-11-9-14(10-15-11)5-7-16(8-6-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3
InChIKeyPSEIXXCDEFDXRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate: A Differentiated Spirocyclic Scaffold for Drug Discovery Procurement


Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1899102-29-4) is a chiral, N-Boc-protected spirocyclic diamine building block belonging to the 2,8-diazaspiro[4.5]decane class [1]. It features a conformationally rigid spiro[4.5]decane core that incorporates a pyrrolidine and a piperidine ring, with a methyl substituent at the 3-position and a tert-butyl carbamate (Boc) protecting group at the 8-position nitrogen. The compound possesses computed physicochemical properties including XLogP3-AA of 1.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 [1]. It is available as a racemate (CAS 1899102-29-4) and as single enantiomers: (S)-enantiomer (CAS 2632308-99-5) and (R)-enantiomer, enabling enantioselective drug design .

Why Generic Substitution of Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate Fails: Evidence-Based Differentiation from Linear and Alternative Analogs


The spirocyclic architecture of tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate cannot be trivially interchanged with linear piperazine analogs or even closely related spirocyclic variants without compromising key molecular properties. The 2,8-diazaspiro[4.5]decane scaffold provides a substantially higher fraction of sp³-hybridized carbons (Fsp³ ≈ 0.67) versus linear piperazine analogs (Fsp³ ≈ 0.42), a metric strongly correlated with improved clinical success rates, aqueous solubility, and target selectivity . In PARP inhibitor frameworks, replacing a piperazine ring with a 2,8-diazaspiro[4.5]decane core increased selectivity by approximately 12-fold while maintaining potency . Furthermore, the 3-methyl substituent and Boc protecting group on this specific compound introduce unique steric and electronic properties that directly influence downstream biological activity, as demonstrated by the enhanced potency of 1,8-diazaspiro[4.5]decane derivatives (120-fold over linear analogs) in l-cystine crystallization inhibition [1]. Substituting this compound with a simpler N-Boc-piperazine or an alternative spirocyclic regioisomer (e.g., 2,6-diazaspiro[4.5]decane) would eliminate the specific conformational pre-organization, differentiated nitrogen positioning, and steric environment that define its utility in kinase inhibitor and GPCR modulator design.

Quantitative Differentiation of Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate: Head-to-Head Evidence for Scientific Procurement Decisions


Fsp³ and Drug-Likeness: 2,8-Diazaspiro[4.5]decane Scaffold vs. Linear Piperazine Analogs

The 2,8-diazaspiro[4.5]decane scaffold, which constitutes the core of the target compound, provides a significantly higher fraction of sp³-hybridized carbons (Fsp³) compared to linear piperazine analogs commonly used as bioisosteric replacements. The increased three-dimensional character directly correlates with improved aqueous solubility, target selectivity, and reduced off-target promiscuity . This differential is critical for procurement decisions, as the choice of scaffold can substantially impact downstream success rates in lead optimization .

Medicinal Chemistry Drug Design Physicochemical Properties

PARP Inhibitor Selectivity: 2,8-Diazaspiro[4.5]decane Core Delivers 12-Fold Improvement over Piperazine

In a direct comparative study within the olaparib framework, incorporation of 2,8-diazaspiro[4.5]decane cores as piperazine bioisosteres was evaluated for PARP-1 affinity, enzyme specificity, and catalytic inhibition. Compounds based on the spirocyclic scaffold exhibited a PARP-1 affinity of 12.6 ± 1.1 nM (compound 10e) without inducing DNA damage at comparable drug concentrations to olaparib [1]. In contrast, certain piperazine-derived compounds in the same series showed significantly lower PARP-1 affinity (>4000 nM) and induced DNA damage at micromolar concentrations [1]. The broader diazaspiro series demonstrated an overall selectivity improvement of approximately 12-fold over linear piperazine analogs in the PARP inhibitor context .

PARP Inhibition Selectivity Oncology

Cystinuria Therapeutic Potency: 1,8-Diazaspiro[4.5]decane Derivative Shows 120-Fold Enhancement over Linear Analogs

A head-to-head comparison of l-cystine crystallization inhibition revealed that a 1,8-diazaspiro[4.5]decane derivative (compound 3) was approximately 120-fold more potent than the linear reference compound l-cystine dimethyl ester (CDME, compound 1) and approximately twice as potent as the N-methylpiperazine analog (compound 2) [1]. This dramatic potency enhancement is attributed to the conformational pre-organization imposed by the spirocyclic scaffold, which optimally positions pharmacophoric elements for target engagement. Although the evidence derives from a 1,8-diazaspiro regioisomer, the spirocyclic core shared with the 2,8-diazaspiro[4.5]decane scaffold underpins the class-level advantage.

Cystinuria Crystallization Inhibition Rare Disease Therapeutics

LATS1/2 Kinase Selectivity: Patent Evidence for 2,8-Diazaspiro[4.5]decane Compounds Demonstrating High Selectivity over AKT1, ROCK1, and PKA

Patent US20240174696A1 (Genentech, Inc.) discloses 2,8-diazaspiro[4.5]decane compounds, including (pyrido[3,4-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane derivatives, that exhibit high potency and selectivity for LATS1/2 kinases over other kinases including AKT1, ROCK1, and PKA [1][2]. While quantitative IC50 values for individual compounds are not publicly specified in the abstract, the patent explicitly states 'high potency and selectivity over other kinases,' indicating a significant selectivity window validated through kinase profiling panels. The 2,8-diazaspiro[4.5]decane scaffold is central to achieving this selectivity profile, as the spirocyclic architecture restricts conformational flexibility and enables precise vector presentation of hinge-binding and specificity elements [2].

Kinase Inhibition LATS1/2 Selectivity Hippo Pathway

Physicochemical Property Differentiation: Computed LogP and TPSA of Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate vs. Closest Analogs

The target compound tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate possesses computed physicochemical properties that distinguish it from its closest non-methylated analog (tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate) and the 2-carboxylate regioisomer. The computed XLogP3-AA for the target compound is 1.8, with a topological polar surface area (TPSA) of 41.57 Ų and zero rotatable bonds beyond the Boc ester [1]. In contrast, linear N-Boc-piperazine analogs typically exhibit higher LogD values (~2.5 at pH 7.4) and lower Fsp³ (~0.42), translating to lower aqueous solubility and higher metabolic clearance . The methyl substituent at the 3-position further contributes a chiral center absent in the des-methyl analog, enabling enantioselective synthesis and differential biological recognition.

Physicochemical Properties LogP Drug-Likeness ADME

Synthetic Accessibility and Scalability: Methyl-Substituted 2,8-Diazaspiro[4.5]decane Ring Systems via Published Methodology

The synthesis of N-protected methyl-substituted 2,8-diazaspiro[4.5]decane ring systems, including the target compound class, has been described in the peer-reviewed literature using nitroalkane 1,4-addition followed by reduction and cyclization, with demonstrated scalability and classical resolution using tartaric acid derivatives to isolate single enantiomers [1]. This published methodology (The Journal of Organic Chemistry, 2016) provides a validated synthetic route distinct from the more complex routes required for alternative spirocyclic scaffolds such as 2,7-diazaspiro[3.5]nonane or 2,6-diazaspiro[4.5]decane systems. The tert-butyl carbamate (Boc) protecting group is compatible with this route and offers orthogonal protection to the secondary amine at the 2-position, enabling sequential functionalization [1].

Synthetic Chemistry Scalability Process Chemistry

Best Research and Industrial Application Scenarios for Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization (LATS1/2, TYK2/JAK1, and CDK8/19)

The 2,8-diazaspiro[4.5]decane scaffold has demonstrated high potency and selectivity in kinase inhibition. Patent US20240174696A1 discloses LATS1/2 inhibitors with high selectivity over AKT1, ROCK1, and PKA, directly supporting the use of tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate as a key intermediate for kinase inhibitor programs targeting the Hippo pathway for tissue regeneration and fibrosis [1]. Separately, 2,8-diazaspiro[4.5]decan-1-one derivatives have shown TYK2 IC50 of 6 nM and JAK1 IC50 of 37 nM , and CCT251545 (a 2,8-diazaspiro[4.5]decane-based inhibitor) demonstrates CDK8/19 inhibition with Wnt signaling IC50 of 5 nM [2]. The Boc-protected amine at the 8-position and the free secondary amine at the 2-position (after deprotection) provide orthogonal handles for sequential SAR exploration.

PARP Inhibitor Development with Reduced Genotoxicity

In the olaparib framework, 2,8-diazaspiro[4.5]decane core compounds achieved high PARP-1 affinity (12.6 ± 1.1 nM) without inducing DNA damage, in contrast to piperazine-based analogs that caused genotoxicity at micromolar concentrations [1]. The 12-fold selectivity improvement over linear piperazine analogs makes tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate a strategically valuable building block for developing next-generation PARP inhibitors with improved safety profiles for oncology and inflammation indications.

GPCR and Ion Channel Modulator Design Leveraging Conformational Restriction

The conformational rigidity of the 2,8-diazaspiro[4.5]decane scaffold enhances receptor selectivity and binding affinity in GPCR and ion channel contexts. The scaffold has been validated in T-type calcium channel antagonism with modest L-type selectivity [1], in muscarinic receptor partial agonism (M1/M2 Ki of 32 nM and 30 nM respectively) , and in neurokinin (NK1/NK2) antagonism [2]. The methyl substituent at the 3-position introduces a chiral center that can be exploited for stereospecific receptor interactions, while the Boc group facilitates modular diversification. The compound's LogP of 1.8 and TPSA of 41.57 Ų predict favorable CNS penetration potential, further supporting CNS-targeted programs.

Enantioselective Drug Design and Chiral Resolution Programs

The availability of both (R)- and (S)-enantiomers of tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 2632308-99-5 for the (S)-enantiomer) [1] enables enantioselective drug design. The published synthetic methodology includes classical resolution using tartaric acid derivatives to isolate single enantiomers . The patent literature (JP2023078126A, Altavant Sciences) further describes resolution methods achieving enantiomeric excess of 90% or more for diazaspiro[4.5]decane intermediates used in TPH1 inhibitor synthesis [2]. For procurement, this means the compound can be sourced as either racemate for initial screening or as single enantiomers for late-stage optimization, providing flexibility across the drug discovery pipeline.

Quote Request

Request a Quote for Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.